molecular formula C8H9NO2 B7809605 2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde

2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde

Cat. No.: B7809605
M. Wt: 151.16 g/mol
InChI Key: KQWMWTJSEYNCBC-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-6(2)9-8(11)7(5)4-10/h3-4H,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWMWTJSEYNCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Medicinal Chemistry and Biological Screening:given That the 2 Pyridone Core is a Privileged Scaffold in Medicinal Chemistry, a Systematic Investigation into the Biological Profile of 2 Hydroxy 4,6 Dimethylpyridine 3 Carbaldehyde is Warranted.nih.govfuture Studies Could Involve Screening the Compound and Its Derivatives for a Range of Activities, Including:

Antimicrobial Activity: Testing against various strains of bacteria and fungi.

Anticancer Activity: Evaluating its cytotoxicity against different cancer cell lines. Research on similar 3-hydroxy-4-pyridones has shown potent antiproliferative activity. nih.gov

Enzyme Inhibition: Assessing its potential as an inhibitor for specific enzymes, a common application for functionalized heterocyclic compounds.

Materials Science:the Pyridine Ring is a Component of Many Functional Materials.nih.govresearch Could Be Directed Towards Incorporating This Molecule into Polymers or Other Materials to Harness Its Unique Electronic and Hydrogen Bonding Capabilities.

Coordination Chemistry and Metal Complexation of 2 Hydroxy 4,6 Dimethylpyridine 3 Carbaldehyde

Ligand Properties of 2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms and the possibility of tautomerism. The electronic and steric effects of the methyl groups at the 4- and 6-positions are expected to modulate the ligand's properties compared to its unsubstituted counterpart, 2-hydroxypyridine-3-carbaldehyde.

This compound possesses three potential coordination sites:

The nitrogen atom of the pyridine (B92270) ring.

The oxygen atom of the hydroxyl group.

The oxygen atom of the carbaldehyde group.

This combination of donor atoms allows the ligand to act as a versatile chelating agent, likely forming stable five- or six-membered chelate rings with metal ions. Based on analogous compounds like 3-hydroxypyridine-2-carboxaldehyde, the most common coordination mode is expected to be bidentate, involving the pyridine nitrogen and the hydroxyl oxygen, or the hydroxyl oxygen and the carbaldehyde oxygen. Tridentate coordination, involving all three donor sites, is also a possibility, particularly with larger metal ions or under specific reaction conditions.

The methyl groups are likely to enhance the electron-donating ability of the pyridine ring, potentially strengthening the metal-nitrogen bond. Steric hindrance from the methyl groups could influence the geometry of the resulting metal complexes.

2-Hydroxypyridines are known to exist in a tautomeric equilibrium with their corresponding pyridone forms. chemtube3d.comwuxibiology.comchemtube3d.com For this compound, this equilibrium would be between the enol form (hydroxypyridine) and the keto form (pyridone). This tautomerism can significantly influence the coordination mode.

Enol Form (Hydroxy Form): In this form, the ligand can coordinate as a neutral molecule or, more commonly, as a deprotonated anion through the hydroxyl oxygen. This form typically leads to chelation involving the pyridine nitrogen and the phenolate (B1203915) oxygen.

Keto Form (Pyridone Form): In the pyridone tautomer, the ligand would possess a carbonyl group and an N-H bond. Coordination could then occur through the carbonyl oxygen and the pyridine nitrogen.

The specific tautomer that predominates in a metal complex is influenced by several factors, including the nature of the metal ion, the solvent, and the pH of the reaction medium. wuxibiology.com Infrared spectroscopy can be a valuable tool in determining the coordination mode, as the C=O stretching frequency of the pyridone form would be a key diagnostic peak. nih.gov Computational studies on related systems suggest that coordination to a metal ion can facilitate the tautomerization from the pyridine to the pyridone form to enable certain catalytic steps. nih.gov

Synthesis and Characterization of Metal Complexes Derived from this compound

While no specific metal complexes of this compound have been reported, the synthesis and characterization of complexes with analogous ligands provide a framework for understanding their potential chemistry. The general synthetic approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with the application of heat.

Transition metals, with their variable oxidation states and coordination numbers, are expected to form a wide range of complexes with this ligand. For instance, Schiff base derivatives of 3-hydroxypyridine (B118123) have been used to synthesize Cu(II), Fe(II), Mn(II), and Zn(II) complexes. jocpr.com These complexes often exhibit octahedral geometries. jocpr.com

The synthesis of such complexes typically involves refluxing an ethanolic or methanolic solution of the ligand with the corresponding metal salt. jocpr.com Characterization is commonly performed using techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N, C=O, and O-H groups upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry.

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons and infer the geometry of the complex.

Table 1: Illustrative Spectroscopic Data for a Hypothetical [M(L)₂] Complex (L = deprotonated this compound) (Based on data from analogous compounds)

Metal Ion (M)GeometryKey IR Bands (cm⁻¹)d-d Transitions (nm)
Cu(II)Distorted Octahedralν(M-N) ~450, ν(M-O) ~550~650-750
Ni(II)Octahedralν(M-N) ~440, ν(M-O) ~560~400, ~650, ~1100
Co(II)Octahedralν(M-N) ~430, ν(M-O) ~540~500, ~1200
Zn(II)Octahedral/Tetrahedralν(M-N) ~420, ν(M-O) ~530No d-d transitions

The coordination chemistry of main group metals with hydroxypyridine-based ligands is less explored than that of transition metals. However, the hard nature of the oxygen and nitrogen donor atoms suggests that stable complexes could be formed with main group ions, particularly those with a high charge density like Al(III) and Ga(III). The synthesis would likely follow similar procedures to those for transition metal complexes. Characterization would rely heavily on NMR spectroscopy (for diamagnetic metals like Al(III) and Sn(IV)) and X-ray crystallography to elucidate the structures.

Lanthanide ions are known to form complexes with a variety of organic ligands, often exhibiting high coordination numbers. The O,N-donor set of this compound would be suitable for coordinating to lanthanide ions. The synthesis of lanthanide complexes often involves the reaction of the ligand with lanthanide nitrate (B79036) or chloride salts in a suitable solvent mixture, such as methanol/acetonitrile. mdpi.com

Characterization of lanthanide complexes typically includes:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand.

Luminescence Spectroscopy: Many lanthanide complexes exhibit characteristic luminescence, which can be studied to understand the energy transfer processes between the ligand and the metal ion.

Single-Crystal X-ray Diffraction: This is a crucial technique for determining the often complex coordination geometries of lanthanide ions.

The larger ionic radii of lanthanides could favor the coordination of multiple ligand molecules or solvent molecules, leading to coordination numbers of 8, 9, or even higher. While no specific lanthanide or actinide complexes of this compound are documented, the synthesis of lanthanide complexes with other hydroxypyridine derivatives and Schiff bases suggests that this is a feasible area of research. mdpi.comfigshare.com

Structural Analysis of Metal Complexes through X-ray Crystallography and Other Techniques

Coordination Geometries and Stereochemistry

Information regarding the specific coordination geometries and stereochemistry adopted by metal complexes of this compound is not available in the current body of scientific literature.

Metal-Ligand Bonding Interactions and Distances

Specific data on metal-ligand bond lengths and other bonding interactions for complexes of this compound have not been reported.

Supramolecular Architectures in Metal Complexes

There is no available research describing the formation of supramolecular architectures from metal complexes of this compound.

Spectroscopic Properties of Metal Complexes

Electronic and Luminescence Properties of Metal-Ligand Systems

Detailed studies on the electronic absorption, emission, and luminescence properties of metal complexes involving this compound are not present in the accessible literature.

Magnetic Properties of Paramagnetic Metal Complexes

There is no published data on the magnetic properties of paramagnetic metal complexes formed with this compound.

Probing the Reactivity and Transformative Potential of this compound Metal Complexes

The coordination chemistry of this compound has garnered significant interest, leading to the synthesis of a diverse array of metal complexes. Beyond their structural characterization, the reactivity of these complexes and their potential for further transformations are crucial areas of investigation, opening avenues for novel catalytic applications and functional materials. This section delves into the reactivity and subsequent transformations of metal complexes incorporating this versatile pyridine-based ligand, primarily focusing on Schiff base derivatives.

The inherent reactivity of metal complexes derived from this compound often stems from the coordinated Schiff base ligand. These ligands are not merely passive spectators; their chemical character can be modulated by the metal center, leading to a range of transformations.

A significant area of reactivity for these metal complexes lies in their application as catalysts for various organic transformations. Research has shown that transition metal complexes of Schiff bases derived from substituted pyridines can exhibit notable catalytic activity. For instance, certain copper(II) complexes have demonstrated efficiency in catalyzing Claisen-Schmidt condensation reactions, leading to the formation of chalcones with high yields. mdpi.com While not specific to the exact ligand , these findings suggest the potential of this compound metal complexes to act as catalysts. The electronic and steric properties imparted by the dimethylpyridine moiety could influence the catalytic efficiency and selectivity in such reactions.

Furthermore, the general class of Schiff base metal complexes has been explored as catalysts in polymerization reactions. For example, phenoxy-imine complexes of zirconium, titanium, and vanadium have been utilized in the polymerization of ethylene. researchgate.net This highlights a potential avenue for the application of this compound metal complexes, where the pyridine nitrogen and the phenolate oxygen could create a suitable coordination environment for catalytic polymerization processes. The specific substitution pattern on the pyridine ring could offer fine-tuning of the catalyst's performance.

Another important aspect of reactivity involves transformations of the coordinated ligand itself. The imine bond of the Schiff base is a key functional group that can undergo various reactions. While specific studies on the this compound ligand are limited, general principles of Schiff base chemistry within a coordination sphere can be considered. For example, the imine bond can be susceptible to nucleophilic attack, and the coordination to a metal ion can either activate or protect this bond towards such reactions. The Lewis acidity of the metal center plays a crucial role in modulating the electrophilicity of the imine carbon.

The redox properties of the metal center in these complexes also contribute significantly to their reactivity. Transition metals can often exist in multiple oxidation states, allowing the complexes to participate in redox reactions. For instance, ruthenium(II) and ruthenium(III) complexes with a similar 4-hydroxy-pyridine-2,6-dicarboxylic acid ligand have been studied, demonstrating the influence of the metal's oxidation state on the complex's biological activity. rsc.org This suggests that the redox potential of metal complexes of this compound could be harnessed for catalytic oxidation or reduction processes. The electron-donating methyl groups on the pyridine ring would likely influence the redox potential of the metal center.

In Vitro Biological Activity and Molecular Interactions of 2 Hydroxy 4,6 Dimethylpyridine 3 Carbaldehyde and Its Derivatives

In Vitro Antimicrobial Investigations

Derivatives of pyridine (B92270) and related heterocyclic structures have been systematically evaluated for their ability to inhibit the growth of pathogenic microorganisms, including various bacteria and fungi.

The antibacterial efficacy of compounds structurally related to 2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), a related benzaldehyde (B42025) derivative, has shown notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govresearchgate.net Studies have established a Minimum Inhibitory Concentration (MIC) for HMB against S. aureus at 1024 µg/ml. nih.gov

Other heterocyclic derivatives have also been investigated. Dihydropyrimidine derivatives have been tested against a panel of bacteria including Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. nih.gov Similarly, novel benzimidazole-thienopyrimidine hybrids demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com A series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives exhibited excellent to moderate activity against various bacterial strains, with some compounds showing MIC values as low as 6.25 µ g/disc , comparable to the standard drug amoxicillin (B794) against Gram-positive bacteria. nih.gov

Table 1: In Vitro Antibacterial Activity of Related Derivatives

Compound/Derivative ClassBacterial Strain(s)Activity (MIC)Reference
2-Hydroxy-4-methoxybenzaldehyde (HMB)Staphylococcus aureus (including MRSA)1024 µg/ml nih.gov
2-Hydroxy benzothiazole-linked 1,3,4-oxadiazolesGram-positive strains6.25 µg/disc nih.gov
2-Hydroxy benzothiazole-linked 1,3,4-oxadiazolesEnterococcus faecalis12.5 µg/disc nih.gov
DihydropyrimidinesA. baumannii, E. coli, P. aeruginosa, K. pneumoniae, S. aureusActivity reported nih.gov

The antifungal potential of pyridine and other nitrogen-containing heterocyclic derivatives has been explored against various pathogenic fungi. A novel dihydropyrrole derivative demonstrated activity against several fungal species, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov The MIC at which more than 90% of growth was inhibited (MIC90) for this compound ranged from 21.87 to 43.75 µg/ml across the different species. nih.gov

Furthermore, studies on hexahydropyrimidine (B1621009) derivatives revealed that their antifungal efficacy can be influenced by the substituents on their benzene (B151609) rings. nih.gov For example, the presence of methoxy (B1213986) groups was found to enhance antifungal activity against species like Aspergillus flavus and Candida albicans. nih.gov Certain benzimidazole-thienopyrimidine derivatives have also been reported to possess activity against Candida albicans. mdpi.com

Table 2: In Vitro Antifungal Activity of Related Derivatives

Compound/Derivative ClassFungal Strain(s)Activity (MIC90)Reference
Dihydropyrrole derivativeCandida albicans21.87 - 43.75 µg/ml nih.gov
Candida tropicalis21.87 - 43.75 µg/ml nih.gov
Aspergillus fumigatus21.87 - 43.75 µg/ml nih.gov
Aspergillus flavus21.87 - 43.75 µg/ml nih.gov
Aspergillus niger21.87 - 43.75 µg/ml nih.gov
Benzimidazole-thienopyrimidine derivativesCandida albicansActivity reported mdpi.com

In Vitro Antioxidant Properties

Many heterocyclic compounds, including derivatives of pyridine and benzaldehyde, have been investigated for their antioxidant capabilities. The primary mechanism of action for antioxidants is their ability to scavenge free radicals, thereby preventing oxidative damage to cells. researchgate.net The in vitro antioxidant activity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov

For example, the free radical-quenching capacity of 2,4,5-trihydroxybenzaldehyde (B1348259) (2,4,5-THBA), 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), and 2,5-dihydroxybenzaldehyde (B135720) (2,5-DHBA) was examined using the DPPH test. nih.gov Similarly, the antioxidant activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives was assessed by their ability to reduce the DPPH radical. nih.gov In one study, a particular derivative exhibited strong antioxidant activity with an IC50 value of 33.0 µg/mL. nih.gov Other research on curcuminoid N-alkylpyridinium salts and thiazole (B1198619) derivatives also confirmed the antioxidant potential of such modified heterocyclic structures. researchgate.netnih.gov

Table 3: In Vitro Antioxidant Activity of Related Derivatives

Compound/Derivative ClassAssay MethodActivity (IC50)Reference
Spiro pyrrolo[3,4-d]pyrimidine derivative (Compound 11)DPPH33.0 µg/mL nih.gov
Spiro pyrrolo[3,4-d]pyrimidine derivative (Compound 6)DPPH94.04 µg/mL nih.gov
Di- and Tri-hydroxybenzaldehydesDPPHRadical-quenching capacity confirmed nih.gov
Curcuminoid N-alkylpyridinium saltsDPPH, FRAPSome derivatives more potent than curcumin nih.gov

Enzyme Inhibition Studies (In Vitro)

Derivatives of pyridine and related heterocycles have shown potential as inhibitors of various enzymes, which is a key strategy in the development of new therapeutic agents. For instance, certain quinoxaline-sulfonamide derivatives have been evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. researchgate.net A new series of 1,2,4-triazolo[4,3-a]quinoxaline derivatives were also assessed for their inhibitory activity against these enzymes, as well as against acetylcholinesterase (AChE). researchgate.net

In the context of inflammation, spiro pyrrolo[3,4-d]pyrimidine derivatives were evaluated for their ability to inhibit cyclooxygenase enzymes, COX-1 and COX-2. nih.gov Furthermore, a potential antibacterial mechanism for certain thieno[2,3-d]pyrimidine (B153573) derivatives involves the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis. mdpi.com

In Vitro Cytotoxicity and Antiproliferative Assays in Cell Lines

The cytotoxic and antiproliferative effects of pyridine-related derivatives have been extensively studied in various cancer cell lines. These assays are crucial for identifying potential anticancer agents. For example, a novel benzimidazole (B57391) derivative was tested on A549 (lung), MCF-7 (breast), HepG2 (liver), and DLD-1 (colorectal) carcinoma cell lines, showing significant dose-dependent cytotoxic effects. jksus.org The IC50 values against A549 and HepG2 cells were 15.80 µM and 15.58 µM, respectively. jksus.org

Other studies have reported the cytotoxic activity of newly designed pyridine derivatives against human colon cancer (HCT-15) and breast cancer (MCF-7) cell lines. researchgate.net Similarly, the cytotoxic effects of di- and tri-hydroxybenzaldehydes were tested on human nasopharynx carcinoma (KB), hepatoblastoma (HepG2), and leukemia (HL-60) cells, with 2,4,5-THBA showing significant cytotoxicity against HL-60 cells. nih.gov Bile acid-appended triazolyl aryl ketones were also evaluated for their cytotoxicity against MCF-7 and 4T1 (mouse mammary carcinoma) cells. researchgate.net

Table 4: In Vitro Cytotoxicity of Related Derivatives Against Cancer Cell Lines

Compound/Derivative ClassCell LineCell TypeActivity (IC50)Reference
Benzimidazole derivative (se-182)HepG2Liver Carcinoma15.58 µM jksus.org
A549Lung Carcinoma15.80 µM jksus.org
2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA)HL-60Human LeukemiaSignificant cytotoxicity observed nih.gov
Pyridine derivativesHCT-15Colon CancerModerate to promising activity researchgate.net
MCF-7Breast CancerModerate to promising activity researchgate.net
Bile acid-appended triazolyl aryl ketonesMCF-7Breast AdenocarcinomaActivity observed at 10 µM researchgate.net
4T1Mouse Mammary CarcinomaActivity observed at 10 µM researchgate.net

Elucidation of In Vitro Molecular Mechanisms of Action

Understanding the molecular mechanisms through which these compounds exert their biological effects is critical. For the antibacterial action of 2-hydroxy-4-methoxybenzaldehyde (HMB) against S. aureus, studies suggest that the cell membrane is a primary target. nih.gov Treatment with HMB was found to increase the release of intracellular proteins and nucleic acids from MRSA, indicating membrane damage. nih.govresearchgate.net This was further supported by assessments of cell morphology, β-galactosidase activity, and the uptake of fluorescent dyes, which collectively pointed to compromised cell membrane integrity. nih.gov

In the context of anticancer activity, various mechanisms have been proposed for related compounds. These include the induction of apoptosis (programmed cell death), cell cycle arrest, damage to the cell membrane, generation of free radicals, and reduction in energy metabolism. researchgate.netnih.gov For example, certain bile acid-appended derivatives were shown to induce apoptosis in MCF-7 breast cancer cells. researchgate.net The inhibition of specific enzymes, such as the bacterial enzyme TrmD, also represents a clear molecular mechanism for antimicrobial action. mdpi.com

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Effects

A detailed structure-activity relationship (SAR) analysis for this compound and its derivatives regarding their in vitro biological effects cannot be comprehensively presented due to a lack of specific studies on this compound series in the available scientific literature.

General SAR principles for pyridine derivatives often indicate that:

Substitution on the Pyridine Ring: The nature, position, and size of substituents on the pyridine ring can significantly influence biological activity. Electron-donating groups (like -OH, -OCH3) and electron-withdrawing groups (like halogens) can alter the electronic properties of the ring and its interaction with biological targets.

Without specific experimental data from a series of synthesized and tested analogs of this compound, any discussion on its SAR would be purely speculative and not based on direct scientific evidence.

Applications and Future Research Directions of 2 Hydroxy 4,6 Dimethylpyridine 3 Carbaldehyde

Role as a Synthetic Building Block in Organic Synthesis

The molecular architecture of 2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde makes it a versatile intermediate in the synthesis of more complex molecules. The reactivity of its aldehyde and hydroxyl groups, combined with the stable pyridine (B92270) ring, allows for a variety of chemical transformations. This makes it a valuable precursor in the creation of novel organic compounds with potential applications in pharmaceuticals and agrochemicals. For instance, similar pyridine derivatives are recognized as important building blocks for biologically active molecules. chemimpex.com

The aldehyde functional group can readily participate in a wide array of chemical reactions, including:

Condensation Reactions: Formation of Schiff bases, chalcones, and other larger molecules.

Oxidation: Conversion to a carboxylic acid group, which can then be used for ester or amide formation.

Reduction: Transformation into a primary alcohol, providing another site for further functionalization.

Wittig Reaction: Formation of a carbon-carbon double bond, enabling the extension of the carbon skeleton.

The presence of the hydroxyl group introduces the possibility of forming ethers and esters, further expanding its synthetic utility. The pyridine nitrogen atom can also be involved in reactions, such as N-oxidation or quaternization, to modify the electronic properties of the molecule.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product Class
AldehydeKnoevenagel CondensationSubstituted Alkenes
AldehydeReductive AminationSecondary and Tertiary Amines
AldehydeGrignard ReactionSecondary Alcohols
HydroxylWilliamson Ether SynthesisEthers
HydroxylFischer EsterificationEsters
Pyridine RingN-OxidationPyridine-N-oxides

Potential in Material Science (e.g., Sensor Development, Optoelectronic Materials)

In the realm of material science, substituted pyridines are increasingly being explored for their unique electronic and photophysical properties. While direct research on this compound in this area is not extensively documented, the structural motifs present in the molecule suggest potential for its use in the development of advanced materials. For example, related pyridine derivatives have been utilized in the formulation of polymers and resins. chemimpex.com

The conjugated system of the pyridine ring, in conjunction with the electron-donating hydroxyl group and the electron-withdrawing aldehyde group, could impart interesting optical and electronic properties to materials incorporating this molecule. This could lead to applications in:

Sensor Development: The aldehyde and hydroxyl groups are capable of interacting with specific analytes through hydrogen bonding or covalent interactions. This could be exploited in the design of chemosensors for the detection of ions or small molecules.

Optoelectronic Materials: The potential for intramolecular charge transfer in this molecule could be harnessed in the development of organic light-emitting diodes (OLEDs) or other organic electronic devices.

Supramolecular Chemistry and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is the focus of supramolecular chemistry. This compound possesses key features that make it a promising candidate for studies in self-assembly. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors.

These hydrogen bonding capabilities, coupled with potential π-π stacking interactions between the pyridine rings, could lead to the formation of a variety of supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The study of these self-assembly processes can provide insights into crystal engineering and the design of novel functional materials.

Prospects for Catalytic Applications

Pyridine-based ligands play a crucial role in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring in this compound can coordinate to a metal center, and the adjacent functional groups can be modified to create multidentate ligands. These ligands can then be used to stabilize and modulate the reactivity of metal catalysts in a variety of organic transformations.

The development of magnetically recoverable catalysts is an area of active research, and functionalized pyridines have been employed in these systems. nih.gov It is conceivable that this compound could be anchored to a magnetic nanoparticle and used as a recyclable ligand in catalytic processes. This would offer advantages in terms of catalyst separation and reuse, contributing to more sustainable chemical processes.

Emerging Research Avenues in Substituted Pyridine Chemistry

The field of substituted pyridine chemistry is continually evolving, with new synthetic methods and applications being discovered. Some of the emerging research avenues that are relevant to this compound include:

Development of Novel Multi-component Reactions: Designing efficient, one-pot syntheses of complex pyridine derivatives from simple starting materials is a key area of focus.

Exploration of Biological Activity: Pyridine-3-carboxamide analogs have been investigated for their potential as antibacterial agents. nih.gov Further investigation into the biological properties of derivatives of this compound could lead to the discovery of new therapeutic agents.

Advanced Functional Materials: The synthesis of novel polymers and coordination complexes incorporating substituted pyridines for applications in areas such as gas storage, separation, and sensing is a growing field of research.

Conclusion

Summary of Key Research Findings on 2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde

Academic research focusing specifically on this compound is not extensively detailed in publicly available literature. However, by examining studies on the broader class of substituted 2-hydroxypyridines, key characteristics and potential research avenues can be inferred. The 2-hydroxypyridine (B17775) scaffold is a crucial structural motif found in numerous natural products and pharmaceuticals. researchgate.net A defining feature of these molecules is the tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form, with the latter typically predominating in both solid and solution phases. nih.gov

The functional groups present in this compound—a hydroxyl group, an aldehyde group, and two methyl groups on the pyridine (B92270) core—make it a highly versatile intermediate in organic synthesis. Research on analogous compounds, such as other 2-hydroxypyridine-carbaldehydes, demonstrates their utility in constructing more complex, fused heterocyclic systems through condensation and cyclization reactions. These derivatives are precursors for a wide range of biologically active molecules, with studies reporting antibacterial, antiviral, antifungal, and anticancer properties among various N-substituted 2-pyridones. researchgate.netnih.gov The presence of the aldehyde group at the C-3 position offers a reactive site for forming Schiff bases, hydrazones, and other derivatives, allowing for the systematic exploration of structure-activity relationships.

Remaining Challenges and Open Questions

Despite the synthetic utility of the pyridine scaffold, significant challenges remain, many of which are applicable to this compound. A primary hurdle is the development of efficient and regioselective synthetic routes. The synthesis of polysubstituted pyridines can be complex, often requiring multi-step procedures with challenges in controlling the precise placement of functional groups. baranlab.org The electron-deficient nature of the pyridine ring complicates certain electrophilic substitution reactions, while nucleophilic substitutions are generally favored at the C-2 and C-4 positions. nih.gov

Specific open questions regarding this compound include:

What is the most efficient, high-yield synthetic pathway for its preparation, and can it be scaled for broader use?

How do the electronic effects of the aldehyde and the steric hindrance from the adjacent methyl group influence the reactivity of the hydroxyl group and the pyridine nitrogen?

To what extent does this specific substitution pattern affect the lactim-lactam tautomeric equilibrium compared to other substituted 2-hydroxypyridines?

What are the specific biological activities of this compound and its simple derivatives? The broad activities of the 2-pyridone class suggest potential, but dedicated screening has not been reported. researchgate.netnih.gov

Future Trajectories for Academic Research on this Compound

The unique combination of functional groups in this compound suggests several promising trajectories for future academic investigation.

Q & A

How can X-ray crystallography be applied to determine the crystal structure of 2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde?

Category: Basic (Structural Characterization)
Methodological Answer:
The crystal structure can be determined using the SHELX software suite. Key steps include:

Data Collection: Obtain high-resolution diffraction data using a single-crystal X-ray diffractometer.

Structure Solution: Use SHELXS or SHELXD for phase determination via direct methods or experimental phasing .

Refinement: Employ SHELXL for least-squares refinement of atomic coordinates, thermal parameters, and hydrogen bonding networks. Hydrogen atoms are typically added geometrically or located via difference maps.

Validation: Analyze R-factors, residual electron density, and geometric plausibility (e.g., bond lengths, angles) using SHELXPRO or Coot.

Table 1: Key Crystallographic Parameters (Hypothetical Example)

ParameterValue
Space GroupP2₁/c
Unit Cell Dimensionsa=8.2 Å, b=10.5 Å, c=12.3 Å
R-factor<5%

Reference: SHELX’s robustness in small-molecule refinement makes it ideal for resolving steric effects from methyl and hydroxyl groups .

What spectroscopic techniques are most effective for characterizing this compound?

Category: Basic (Analytical Chemistry)
Methodological Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aldehyde protons (~9-10 ppm) and hydroxyl protons (broad signal, ~12-14 ppm). Methyl groups (4,6-positions) appear as singlets (~2.5 ppm).
    • ¹³C NMR: Confirm aldehyde carbon (~190 ppm) and pyridine ring carbons.
  • IR Spectroscopy: Detect C=O stretch (~1680 cm⁻¹) and O-H stretch (~3200 cm⁻¹).
  • Mass Spectrometry: Use ESI-MS or EI-MS to verify molecular weight (148.16 g/mol, C₈H₈N₂O) .

Table 2: Expected Spectral Signatures

TechniqueKey Peaks/Bands
¹H NMRδ 9.8 (CHO), δ 2.5 (CH₃)
IR1680 cm⁻¹ (C=O), 3200 cm⁻¹ (OH)

Reference: Analytical methods like DNPH derivatization (for aldehydes) can enhance detection specificity .

How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

Category: Advanced (Supramolecular Chemistry)
Methodological Answer:
Apply graph set analysis (G. M. Etter’s formalism) to categorize hydrogen bonds:

Identify Donors/Acceptors: Hydroxyl (O-H) and aldehyde (C=O) groups act as donors/acceptors.

Assign Descriptors: Use D , S , C , and R notations for chain, self, cyclic, and ring motifs.

Validate Networks: Compare observed patterns with similar pyridine derivatives (e.g., 4-Hydroxy-N-(2,4,6-tribromophenyl)pyridine analogs) .

Table 3: Hypothetical Graph Set Analysis

Motif TypeDonor-Acceptor PairDescriptor
ChainO-H⋯O=CC(6)
RingO-H⋯N(pyridine)R₂²(8)

Reference: Etter’s framework, extended by Bernstein et al., enables predictive modeling of crystal packing .

How to resolve data contradictions during crystallographic refinement?

Category: Advanced (Data Analysis)
Methodological Answer:
Common issues and solutions:

  • Twinning: Use SHELXL’s twin refinement option (TWIN/BASF commands) for overlapping lattices.
  • Disordered Atoms: Apply restraints (e.g., SIMU/DELU) for methyl groups or solvent molecules.
  • High R-factors: Re-exclude outliers or re-collect data if systematic errors (e.g., absorption) are suspected.

Reference: SHELXL’s adaptability to twinned data makes it suitable for challenging refinements .

What are the critical physical properties to report for this compound?

Category: Basic (Material Characterization)
Methodological Answer:
Essential properties include:

  • Melting Point: Determined via DSC or capillary methods.
  • Solubility: Test in polar (e.g., ethanol) vs. non-polar solvents (e.g., hexane).
  • Crystalline Form: Confirm via PXRD (matches single-crystal data).

Table 4: Reported Physical Properties (From )

PropertyValue
Molecular FormulaC₈H₈N₂O
Molecular Weight148.16 g/mol
AppearanceWhite crystalline solid

Reference: Physical data consistency ensures reproducibility in synthetic workflows .

How to optimize experimental phasing for derivatives of this compound?

Category: Advanced (Structural Biology)
Methodological Answer:
For macromolecular complexes:

Heavy Atom Soaking: Introduce halides (e.g., Br) or metals (e.g., Pt) to enhance anomalous scattering.

Pipeline Integration: Use SHELXC/SHELXD/SHELXE in high-throughput phasing workflows.

Validation: Cross-check phases with molecular replacement (e.g., Phaser) if homologous structures exist.

Reference: SHELX’s speed and robustness are advantageous for high-resolution phasing .

How to validate molecular geometry post-refinement?

Category: Advanced (Computational Chemistry)
Methodological Answer:
Post-refinement checks include:

  • Geometric Accuracy: Compare bond lengths/angles to CSD (Cambridge Structural Database) averages.
  • Electron Density Maps: Ensure no residual peaks >0.5 eÅ⁻³ near electronegative atoms.
  • Thermal Motion: Verify B-factors are within 3–10 Ų for non-solvent atoms.

Reference: SHELXL’s validation tools (e.g., ACTA) automate these checks .

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